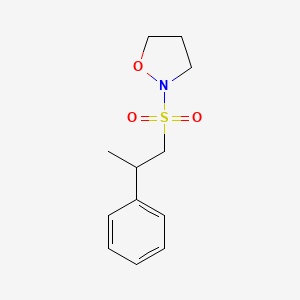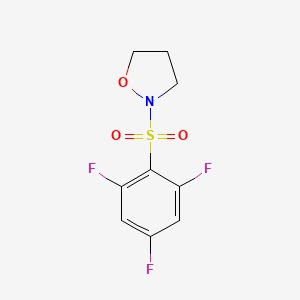
2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine is a chemical compound with the molecular formula C9H8F3NO3S It is characterized by the presence of a trifluorophenyl group, a sulfonyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine typically involves the reaction of 2,4,6-trifluorobenzenesulfonyl chloride with an appropriate oxazolidine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted trifluorophenyl derivatives.
Scientific Research Applications
2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine involves its interaction with molecular targets through its sulfonyl and trifluorophenyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorophenyl isothiocyanate: Shares the trifluorophenyl group but has an isothiocyanate functional group instead of a sulfonyl group.
2,4,6-Trifluorophenyl sulfone: Contains a sulfone group but lacks the oxazolidine ring.
2,4,6-Trifluorophenyl sulfoxide: Similar to the sulfone but with a sulfoxide group.
Uniqueness
2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine is unique due to the combination of its trifluorophenyl, sulfonyl, and oxazolidine moieties.
Properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)sulfonyl-1,2-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3S/c10-6-4-7(11)9(8(12)5-6)17(14,15)13-2-1-3-16-13/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLYABIBJUWRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)S(=O)(=O)C2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

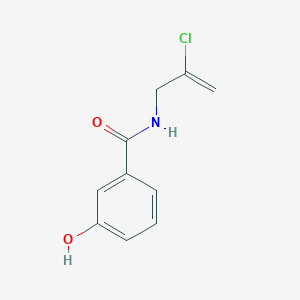
![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)
![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)
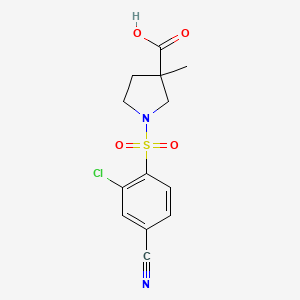

![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)

![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
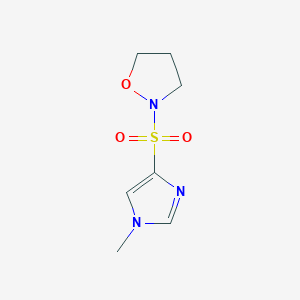
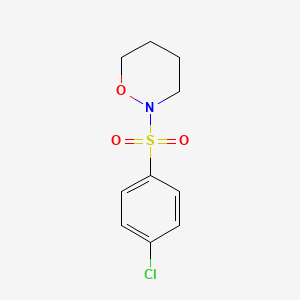
![[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone](/img/structure/B6630954.png)
